N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide
Description
This compound, referred to in research as m-3M3FBS, acts as a phospholipase C (PLC) agonist, inducing robust brain-derived neurotrophic factor (BDNF) release in oligodendrocytes and astrocytes via metabotropic glutamate receptor pathways . Its structure confers unique steric and electronic properties, enabling selective interaction with cellular signaling pathways.
Properties
IUPAC Name |
N-benzhydryl-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-16-14-17(2)22(18(3)15-16)26(24,25)23-21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,21,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUIZOATKACOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219011 | |
| Record name | N-(Diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349403-83-4 | |
| Record name | N-(Diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349403-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of diphenylmethanol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Diphenylmethanol+2,4,6-trimethylbenzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide has various applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. The molecular pathways involved may include inhibition of bacterial cell wall synthesis or disruption of metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related sulfonamides and triarylmethanes, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations on the Sulfonamide Nitrogen
Aryl and Heteroaryl Substituents
- N-(8-Hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide (8HQTBS): Substitution with an 8-hydroxyquinolin-5-yl group enhances metal-chelating properties, forming octahedral complexes with transition metals (e.g., Cu(II), Fe(II)). These complexes exhibit superior antimicrobial and antimalarial activity compared to the parent ligand . Key difference: The quinoline moiety introduces π-π stacking and intercalation capabilities for DNA binding, absent in the diphenylmethyl analog.
- No biological data are provided, but the heterocycle may favor interactions with enzymatic active sites .
Alkyl and Alkoxy Substituents
Triarylmethane-Based Sulfonamides
and describe N-(chloro/bromo/trifluoromethyl-diphenylmethyl) analogs (e.g., T129–T134, T136) with variations in aryl substituents:
Comparison with Target Compound :
- Halogenated analogs (e.g., T129, T131) may exhibit altered pharmacokinetics due to increased molecular weight and halogen-bonding interactions.
Key Insights :
- m-3M3FBS is unique in its neurotrophic role, while 8HQTBS derivatives prioritize antimicrobial action.
- Substituents dictating metal coordination (e.g., quinoline in 8HQTBS, nitrilotriethylamine in H3MST) enable diverse applications in bioinorganic chemistry.
Physicochemical and Structural Data
Structural Trends :
- Electron-donating groups (e.g., methyl in m-3M3FBS) increase steric bulk and reduce solubility.
- Electron-withdrawing groups (e.g., nitro, fluoro) enhance thermal stability and influence acidity of the sulfonamide proton.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
